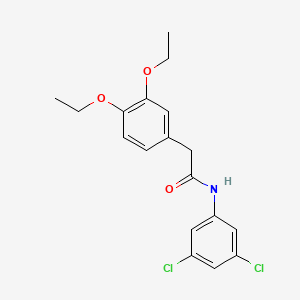![molecular formula C15H20O2 B12464355 3,8A-Dimethyl-5-methylidene-4H,4AH,6H,7H,8H,9H,9AH-naphtho[2,3-B]furan-2-one](/img/structure/B12464355.png)
3,8A-Dimethyl-5-methylidene-4H,4AH,6H,7H,8H,9H,9AH-naphtho[2,3-B]furan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Atractylenolide II is a bioactive compound derived from the traditional Chinese medicinal herb Atractylodes macrocephalaThese compounds are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Atractylenolide II can be synthesized through various chemical reactions, including the oxidation of atractylenolide I and the dehydration of atractylenolide III. The synthesis typically involves the use of cytochrome P450 (CYP450)-mimetic oxidation models .
Industrial Production Methods: Industrial production of atractylenolide II often involves the extraction and purification from the dried rhizome of Atractylodes macrocephala. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Análisis De Reacciones Químicas
Types of Reactions: Atractylenolide II undergoes several types of chemical reactions, including:
Oxidation: Conversion to atractylenolide III.
Dehydration: Conversion from atractylenolide III to atractylenolide I.
Common Reagents and Conditions:
Oxidation: Typically involves CYP450-mimetic oxidation models.
Dehydration: Involves specific dehydration conditions to convert atractylenolide III to atractylenolide I.
Major Products Formed:
Oxidation: Atractylenolide III.
Dehydration: Atractylenolide I.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound in studying sesquiterpene lactones.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Medicine: Exhibits anti-cancer, anti-inflammatory, and neuroprotective properties. .
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mecanismo De Acción
Atractylenolide II exerts its effects through various molecular targets and pathways:
Anti-Cancer: Induces apoptosis and inhibits proliferation of cancer cells by regulating cyclins and activating caspases.
Anti-Inflammatory: Modulates the TLR4/NF-κB, PI3K/Akt, and MAPK signaling pathways to reduce inflammation.
Neuroprotective: Protects neurons by attenuating oxidative stress and inhibiting cell apoptosis.
Comparación Con Compuestos Similares
Atractylenolide II is often compared with its analogs, atractylenolide I and atractylenolide III:
Atractylenolide I: Known for its potent anti-inflammatory and neuroprotective properties.
Atractylenolide III: Shares similar pharmacological activities but is more commonly studied for its anti-inflammatory effects.
Uniqueness: Atractylenolide II stands out due to its significant anti-cancer activity and its ability to modulate multiple signaling pathways, making it a promising candidate for further research and therapeutic development .
Propiedades
IUPAC Name |
3,8a-dimethyl-5-methylidene-4a,6,7,8,9,9a-hexahydro-4H-benzo[f][1]benzofuran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h12-13H,1,4-8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYBLUDOOFOBPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C(=C)CCCC3(CC2OC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4,5,6-hexahydro-10H-1,5-methanopyrido[1,2-d][1,4]diazocin-10-one](/img/structure/B12464275.png)
![methyl 6-amino-4-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate](/img/structure/B12464289.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate](/img/structure/B12464292.png)



![2-{4-[(3,4-dimethylphenoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12464318.png)



![2-Bromo-6-methyl-[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B12464348.png)
![2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-[(4'-nitrobiphenyl-4-yl)amino]-4-oxobutanoate](/img/structure/B12464352.png)
![4-[(E)-(4-chlorophenyl)diazenyl]-2-{(E)-[(2-hydroxy-3-methylphenyl)imino]methyl}phenol](/img/structure/B12464360.png)
